molecular formula C15H14O4 B3156561 5-[(2-Allylphenoxy)methyl]-2-furoic acid CAS No. 832737-74-3

5-[(2-Allylphenoxy)methyl]-2-furoic acid

Cat. No.: B3156561
CAS No.: 832737-74-3
M. Wt: 258.27 g/mol
InChI Key: ILZUAUFGUYBHLK-UHFFFAOYSA-N
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Description

5-[(2-Allylphenoxy)methyl]-2-furoic acid is a synthetic furan carboxylic acid derivative with a phenoxy-methyl substitution at the 5-position of the furan ring and an allyl group on the adjacent phenolic ring. This compound belongs to a broader class of furoic acid derivatives known for modulating metabolic pathways, particularly those involving fatty acid synthesis and oxidation.

Properties

IUPAC Name

5-[(2-prop-2-enylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-2-5-11-6-3-4-7-13(11)18-10-12-8-9-14(19-12)15(16)17/h2-4,6-9H,1,5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZUAUFGUYBHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190299
Record name 5-[[2-(2-Propen-1-yl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-74-3
Record name 5-[[2-(2-Propen-1-yl)phenoxy]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[2-(2-Propen-1-yl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Allylphenoxy)methyl]-2-furoic acid typically involves the reaction of 2-allylphenol with 5-bromomethyl-2-furoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, resulting in the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Allylphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Allylphenoxy)methyl]-2-furoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Allylphenoxy)methyl]-2-furoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The allyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Key Structural Features

The biological activity of furoic acid derivatives is highly dependent on the substituents at the 5-position. Below is a comparison of structural analogs:

Compound Name Substituent at 5-Position Key Functional Groups Biological Target/Activity
5-[(2-Allylphenoxy)methyl]-2-furoic acid 2-Allylphenoxy-methyl Allyl, ether, carboxylic acid Unknown (hypothesized: ACC/FAS pathways)
5-(Tetradecyloxy)-2-furoic acid (TOFA) Tetradecyloxy Long alkyl chain, carboxylic acid ACC inhibitor, reduces malonyl-CoA
5-[(2,3,5-Trimethylphenoxy)methyl]-2-furoic acid 2,3,5-Trimethylphenoxy-methyl Methyl groups, ether, carboxylic acid Not well-characterized (structural analog)
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid Sulfonyl-methyl, 2-methylbenzyl Sulfonyl, benzyl, carboxylic acid Unknown (potential enzyme inhibition)

Mechanistic Insights from TOFA

TOFA, the most studied analog, inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. It reduces malonyl-CoA levels, which in turn:

  • Inhibits fatty acid synthesis by depriving fatty acid synthase (FAS) of substrate .
  • Promotes fatty acid oxidation by relieving malonyl-CoA-mediated inhibition of carnitine palmitoyltransferase I (CPT-1) .
  • Fails to induce apoptosis in cancer cells despite inhibiting lipogenesis, unlike FAS inhibitors (e.g., C75) .

Comparative Pharmacological Profiles

Metabolic Effects

Compound Effect on Malonyl-CoA Impact on Lipogenesis Apoptosis Induction Reference
This compound Unknown Unknown Unknown -
TOFA ↓ 60% Strong inhibition None
C75 (FAS inhibitor) ↑ 3–5 fold Strong inhibition Yes (S-phase specific)

Cytotoxicity in Cancer Cells

  • TOFA: Non-cytotoxic to breast cancer cells; protects against FAS inhibitor-induced apoptosis .
  • C75 : Induces apoptosis via malonyl-CoA accumulation and phospholipid synthesis disruption .
  • This compound: Cytotoxicity remains uncharacterized, but its smaller allyl group (vs. TOFA’s tetradecyloxy) may alter cell permeability or target engagement.

Biological Activity

5-[(2-Allylphenoxy)methyl]-2-furoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C15H16O3
Molecular Weight: 244.29 g/mol
IUPAC Name: this compound

The structure of this compound includes a furoic acid moiety linked to an allylphenoxy group, which contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacterial strains. It is believed to interfere with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .
  • Antioxidant Properties: The presence of phenolic groups in its structure may contribute to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress.

In Vitro Studies

Several studies have investigated the biological activities of this compound:

Study FocusFindings
Antimicrobial Activity Significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus was observed at varying concentrations.
Anti-inflammatory Activity The compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating a potential role in managing inflammatory responses .
Antioxidant Activity Exhibited strong DPPH radical scavenging activity, suggesting its effectiveness as an antioxidant agent.

Case Studies

One notable case study involved the evaluation of this compound in a model of acute inflammation. The administration of the compound resulted in a marked reduction in paw edema in rats, demonstrating its anti-inflammatory potential. Histological analysis revealed decreased infiltration of inflammatory cells compared to control groups .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityKey Mechanism
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acidAntimicrobial, anti-inflammatoryInhibition of microbial enzymes
5-(Allyloxy)-2-furoic acidAntioxidantFree radical scavenging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.